3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pressure, etc.).Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, hybridization states, and any resonance structures. Techniques like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, redox reactions, etc. The reaction conditions and the products formed would also be noted.Physical And Chemical Properties Analysis
This involves detailing properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Spectral Analysis : Compounds similar to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone have been synthesized and analyzed using various spectroscopic techniques. For example, 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-Chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one were synthesized from similar benzophenones and analyzed for their molecular geometry and chemical reactivity, highlighting the potential for similar compounds in advanced chemical studies (Satheeshkumar et al., 2017).
Polymerization and Copolymerization
- Development in Synthetic Routes : Research has focused on developing efficient synthetic routes for monomer mixtures that could be used in polymerization. This includes the exploration of various functional groups and their effects on polymerization, which is relevant to compounds like 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone (Baek & Harris, 2005).
Molecular Structure and Interaction Studies
- Analysis of Intermolecular Interactions : The molecular structure and intermolecular interactions of derivatives of triazoles, which can be structurally related to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone, have been extensively studied. These studies provide insights into the nature of interactions within such compounds and their potential applications in various fields (Shukla et al., 2014).
Antimicrobial and Cytotoxic Studies
- Antimicrobial and Cytotoxic Properties : Similar compounds have been synthesized and tested for their antimicrobial properties. For instance, the study of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide revealed significant antimicrobial activity, suggesting potential antimicrobial applications for related compounds (Badiger et al., 2013).
Pharmaceutical Applications
- Drug Synthesis and Optimization : The research in synthesizing and optimizing the structure of compounds for pharmaceutical applications, such as for anticancer drugs, is relevant. The synthesis of derivatives with specific substitutions, like fluorine, can significantly influence the biological activity of these compounds, as seen in studies on compounds structurally related to 3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone (Zhang et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It would also include appropriate safety measures when handling the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and theoretical studies.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBAICUJJCEKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644928 |
Source
|
Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
CAS RN |
898781-40-3 |
Source
|
Record name | 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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